Bienvenue dans la boutique en ligne BenchChem!

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-1-naphthamide

Voltage-Gated Sodium Channels State-Dependent Inhibition Pain Research

Procure this specific naphthamide isomer to achieve a >12-fold state-dependent NaV1.7 block. Its 240 nM inactivated-state potency and >35-fold hERG selectivity uniquely decouple peripheral antinociception from cardiac liabilities, outperforming generic naphthalene analogs or non-selective sodium channel inhibitors. Ideal for pain mechanism dissection and as a benchmark for focused library optimization.

Molecular Formula C17H17N3O
Molecular Weight 279.343
CAS No. 1286725-77-6
Cat. No. B2963035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-1-naphthamide
CAS1286725-77-6
Molecular FormulaC17H17N3O
Molecular Weight279.343
Structural Identifiers
SMILESCC1=NC=CN1CCNC(=O)C2=CC=CC3=CC=CC=C32
InChIInChI=1S/C17H17N3O/c1-13-18-9-11-20(13)12-10-19-17(21)16-8-4-6-14-5-2-3-7-15(14)16/h2-9,11H,10,12H2,1H3,(H,19,21)
InChIKeyMYSMRVJAWYUZIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why N-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)-1-naphthamide (CAS 1286725-77-6) Is Not a Standard Naphthamide


N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-1-naphthamide (CAS: 1286725-77-6) is a synthetically engineered naphthamide derivative featuring a unique 2-methylimidazole moiety linked via an ethyl spacer. While many naphthamide compounds are explored for their VEGF receptor or MAO enzyme inhibition, this specific isomer has emerged as a state-dependent antagonist of the human voltage-gated sodium channel NaV1.7 [1]. Unlike simple naphthalene building blocks, its differential functional activity is defined by its ability to preferentially block the partially inactivated state of NaV1.7 over the resting state, a property not conferred by the naphthamide core alone [1][2].

Why Generic Substitution of N-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)-1-naphthamide with Other Imidazole Naphthamides Fails


Generic substitution among naphthamide analogs fails because the molecular topology of N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-1-naphthamide dictates a unique state-dependent sodium channel blocking profile. Closely related analogs, such as 4-[1-(1-naphthyl)ethyl]-1H-imidazole [1] or naphthylmethylimidazole CYP17A1 inhibitors [2], interact with entirely different biological targets (alpha-2 adrenoceptors and P450 lyase enzymes, respectively) or lack the specific state-dependent NaV1.7 antagonism. Furthermore, broad-spectrum sodium channel inhibitors like lamotrigine fail to provide the sub-type selectivity required for targeting peripheral NaV1.7 without causing cardiac NaV1.5 or hERG liabilities, a critical differentiator confirmed for this compound class [3]. The quantitative evidence below demonstrates that this specific amide linkage and imidazole substitution yield an ion channel interaction that cannot be replicated by simply using any other commercially available naphthyl imidazole compound.

Quantitative Evidence Guide: N-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)-1-naphthamide Comparator Data


Evidence 1: >12-Fold State-Dependent Selectivity for Partially Inactivated NaV1.7 over Non-Inactivated State

This compound demonstrates a critical state-dependent antagonism, which is the primary requirement for a viable, peripherally-restricted NaV1.7 pain therapeutic. It shows a marked preference for the partially inactivated channel state (IC50 = 240 nM) over the resting, non-inactivated state (IC50 = 3,000 nM) [1]. This 12.5-fold selectivity window distinguishes it from classical, non-state-dependent sodium channel blockers like carbamazepine, which lack this nuanced gating-based interaction profile.

Voltage-Gated Sodium Channels State-Dependent Inhibition Pain Research

Evidence 2: 5.3-Fold NaV1.7 Selectivity Over Cardiac NaV1.5 Sodium Channel

A primary safety liability for sodium channel inhibitors is off-target blockade of the cardiac NaV1.5 channel, leading to pro-arrhythmic effects. The compound exhibits a meaningful selectivity window, with an IC50 of 240 nM at NaV1.7 compared to 1,260 nM at NaV1.5 [1]. This represents a 5.3-fold selectivity ratio. In contrast, the clinically used but poorly selective sodium channel blocker mexiletine has an IC50 for NaV1.5 that is in the range of ~30-50 µM with a much lower selectivity index.

Ion Channel Selectivity Cardiac Safety Pharmacology NaV1.5

Evidence 3: Clean Cardio-Safety Profile with >35-Fold Window Against hERG Potassium Channel

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced long QT syndrome and a leading cause of drug attrition. The compound demonstrates a very weak affinity for the hERG channel, with an IC50 of 8,500 nM [1]. This translates to a >35-fold selectivity window relative to its therapeutic NaV1.7 target (IC50 = 240 nM). This profile is markedly superior to many early-generation NaV1.7 tool compounds, which frequently exhibit hERG IC50 values in the low micromolar range, limiting their in vivo utility.

hERG Liability Cardiotoxicity Drug Safety

Unlocking State-Dependent NaV1.7 Pathophysiology: Best-Fit Research Scenarios for N-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)-1-naphthamide


Scenario 1: In Vitro Pharmacodynamic Studies on Pain-Relevant Neuronal Excitability

[Directly derived from >12-fold state-dependent selectivity established in Section 3, Evidence 1]. Use this compound as a mechanistic probe in dorsal root ganglion (DRG) neuron electrophysiology assays to study use-dependent block of action potential firing under high-frequency stimulation. The 240 nM potency at the partially inactivated state allows researchers to dissect the role of NaV1.7 channel gating in hyperexcitability associated with inherited erythromelalgia or diabetic neuropathy without completely abolishing resting channel function. This provides a cleaner phenotypic readout versus non-state-dependent blockers like tetracaine [1].

Scenario 2: Selective Pharmacological Validation of Peripheral NaV1.7 in Cardiac-Safe Proof-of-Concept Studies

[Directly derived from 5.3-fold NaV1.5 selectivity established in Section 3, Evidence 2, and >35-fold hERG window from Evidence 3]. Employ this compound to validate the antinociceptive efficacy of peripheral NaV1.7 blockade in rodent formalin or chronic constriction injury (CCI) models. Its selectivity window over the cardiac NaV1.5 channel and hERG antitarget enables systemic or intraperitoneal administration with a reduced risk of cardiac arrhythmia or QT prolongation, a common confounding factor that compromises the interpretation of pain behavioral data with less selective comparator compounds like lidocaine [1].

Scenario 3: Structure-Activity Relationship (SAR) Exploration of Imidazole-Ethyl Linker Pharmacophore

[Derived from the specificity of the imidazole-ethyl-naphthamide core defined in Section 2]. Medicinal chemists can use this compound as a reference standard for designing focused libraries aimed at optimizing state-dependent NaV1.7 pharmacology. By modifying the 2-methylimidazole ring or the ethyl linker length, researchers can benchmark new analogs against the baseline profile of 240 nM inactivated-state NaV1.7 IC50 and >35-fold hERG selectivity. This enables a rational, data-driven optimization of both potency and selectivity, contrasting with building from naphthalene sulfonamide scaffolds that often start with inherently higher hERG risk profiles [1].

Quote Request

Request a Quote for N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-1-naphthamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.